molecular formula C17H13F2N3O2S B11377691 2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B11377691
M. Wt: 361.4 g/mol
InChI Key: AYOBOQUKCYWEOV-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide is a synthetic organic compound that features a unique combination of fluorinated aromatic rings and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.

    Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzene derivatives, which can be introduced through nucleophilic aromatic substitution reactions.

    Coupling of the thiadiazole and fluorophenyl groups: This is typically done using amide bond formation reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in research to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-2-methylpropanoic acid
  • 3-(4-fluorophenyl)propionic acid
  • 4-(2-fluorophenoxy)-3,3′-bipyridine derivatives

Uniqueness

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide is unique due to the presence of both fluorinated aromatic rings and a thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13F2N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide

InChI

InChI=1S/C17H13F2N3O2S/c1-10(24-14-8-6-13(19)7-9-14)16(23)21-17-20-15(22-25-17)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,20,21,22,23)

InChI Key

AYOBOQUKCYWEOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)F

Origin of Product

United States

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